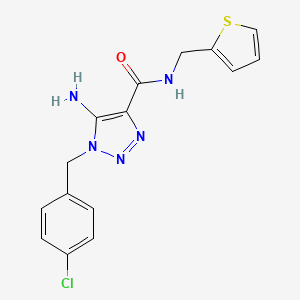

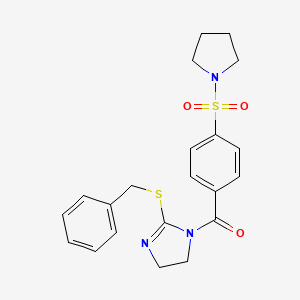

![molecular formula C24H24N4O3 B3015712 N-ethyl-2-{2-[(2-furylcarbonylamino)ethyl]benzimidazolyl}-N-phenylacetamide CAS No. 919973-54-9](/img/structure/B3015712.png)

N-ethyl-2-{2-[(2-furylcarbonylamino)ethyl]benzimidazolyl}-N-phenylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is an acetamide, which is an organic compound that shares the functional group CONH2. This group consists of a carbonyl (C=O) and an amine (NH2), which is attached to the rest of the molecule .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex, given the presence of multiple functional groups and a benzimidazole ring. The benzimidazole ring is a fused aromatic ring structure that is part of many important biomolecules, including vitamins and nucleic acids .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of multiple functional groups means that it could potentially undergo a variety of reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the nature of its functional groups. These could include properties like solubility, melting point, boiling point, and reactivity .Scientific Research Applications

Rearrangement and Cyclo-α-elimination

Ramsden and Rose (1995) explored the reaction products of N-substituted amidines with (diacetoxyiodo)benzene, finding that rearrangement provides a route to N-(2-furyl)acetamide, a structurally related compound, indicating a method for synthesizing related benzimidazole derivatives Ramsden & Rose, 1995.

Synthesis of Benzimidazole Derivatives as H1-antihistaminic Agents

Iemura et al. (1986) prepared and tested a series of benzimidazoles for H1-antihistaminic activity, revealing the significance of the oxygen atom in the 2-(substituted-oxy)ethyl group for potent antihistaminic activity Iemura et al., 1986.

Anti-inflammatory Activity of Benzimidazole Derivatives

Bhor and Sable (2022) synthesized and tested various benzimidazole derivatives for anti-inflammatory activity, highlighting the potential of these compounds in medicinal chemistry Bhor & Sable, 2022.

Novel Oxadiazole Derivative Containing Benzimidazole Moiety

Li Ying-jun (2012) conducted an NMR study on a novel oxadiazole derivative containing a benzimidazole moiety, contributing to the understanding of its chemical structure and properties Li Ying-jun, 2012.

MRSA Inhibition by Benzimidazole Derivatives

Chaudhari et al. (2020) synthesized N-substituted phenyl acetamide benzimidazole derivatives and systematically analyzed their effectiveness against Methicillin Resistant Staphylococcus aureus (MRSA), demonstrating significant antibacterial activity Chaudhari et al., 2020.

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[1-[1-[2-(N-ethylanilino)-2-oxoethyl]benzimidazol-2-yl]ethyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N4O3/c1-3-27(18-10-5-4-6-11-18)22(29)16-28-20-13-8-7-12-19(20)26-23(28)17(2)25-24(30)21-14-9-15-31-21/h4-15,17H,3,16H2,1-2H3,(H,25,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKJNSKCNKYMOCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1)C(=O)CN2C3=CC=CC=C3N=C2C(C)NC(=O)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-ethyl-2-{2-[(2-furylcarbonylamino)ethyl]benzimidazolyl}-N-phenylacetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

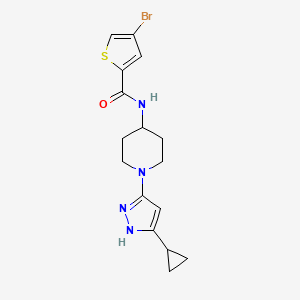

![N-cyclopentyl-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B3015632.png)

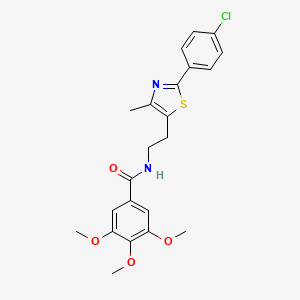

![1-(4-Bromo-3-methylphenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B3015634.png)

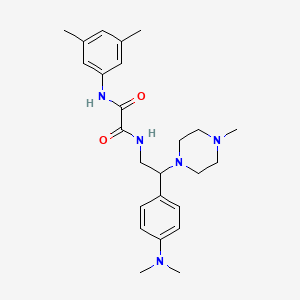

![[4-(Pyridin-3-ylmethoxy)phenyl]methanamine](/img/structure/B3015644.png)

![8-Fluoro-6-methyl-1-[2-(methylsulfanyl)pyridine-3-carbonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B3015645.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/no-structure.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3,4-dimethoxyphenethyl)oxalamide](/img/structure/B3015652.png)